2,4-dimethoxy-1-naphthaldehyde
Description
Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Chemical Biology
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental scaffolds in the realms of organic chemistry and chemical biology. acs.orgnumberanalytics.com These compounds are widely distributed in nature, found in various plants and microorganisms, and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. acs.org The rigid, planar structure of the naphthalene ring, coupled with its extensive π-electron system, facilitates strong interactions with biological receptors through π-π stacking and van der Waals forces, making it a "privileged scaffold" in drug discovery. acs.orgnih.gov A number of FDA-approved drugs, such as naproxen (B1676952) and nafcillin, incorporate the naphthalene substructure. acs.org
In addition to their medicinal importance, naphthalene derivatives are crucial as building blocks in organic synthesis for creating complex molecules, polymers, and dyes. numberanalytics.com Their unique photophysical properties, including high quantum yields and excellent photostability, make them ideal candidates for the development of fluorescent probes for detecting ions and biomolecules, as well as for use in organic electronic devices. nih.govrsc.org
Overview of Aldehyde Functionality in Naphthalene Scaffolds
The introduction of an aldehyde group onto the naphthalene scaffold gives rise to naphthaldehydes, a class of compounds with significant reactivity and utility. The aldehyde functional group is highly versatile and can undergo a wide array of chemical transformations. These include oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. nih.gov
The reactivity of the aldehyde is influenced by the electronic properties of other substituents on the naphthalene ring. Electron-donating groups, such as methoxy (B1213986) groups, can enhance the electron density at the aldehyde position, potentially accelerating certain reactions like oxidation. Conversely, the aldehyde group itself can participate in the formation of stable intramolecular hydrogen bonds, for instance with a hydroxyl group at the 2-position, influencing the compound's conformation and reactivity. researchgate.net Naphthaldehydes are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials. nih.govrsc.org
Contextualizing 2,4-Dimethoxy-1-naphthaldehyde within Naphthaldheyde Research
This compound is a specific substituted naphthaldehyde that has garnered attention in scientific research. Its structure features a naphthalene core with an aldehyde group at position 1 and two methoxy groups at positions 2 and 4. The presence and positioning of these methoxy groups are significant as they modulate the electronic and steric properties of the molecule, influencing its reactivity and potential applications.
Research into this compound and its isomers, such as 2,3-dimethoxy-1-naphthaldehyde (B1610557) and 4,8-dimethoxy-1-naphthaldehyde, contributes to a broader understanding of structure-activity relationships within the naphthaldehyde family. nih.gov Studies on this compound often focus on its synthesis, characterization, and its utility as a precursor in the construction of more complex molecular architectures. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTVZVNHYJOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503361 | |
| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-84-3 | |
| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 2,4 Dimethoxy 1 Naphthaldehyde
| Property | Value |
| IUPAC Name | 2,4-dimethoxynaphthalene-1-carbaldehyde |
| CAS Number | 75965-84-3 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
This table summarizes the key chemical identifiers and properties of 2,4-dimethoxy-1-naphthaldehyde.
Advanced Spectroscopic and Structural Characterization of 2,4 Dimethoxy 1 Naphthaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, the connectivity and spatial arrangement of atoms can be mapped out.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2,4-dimethoxy-1-naphthaldehyde, the spectrum is characterized by signals from the aldehydic proton, the two methoxy (B1213986) groups, and the aromatic protons on the naphthalene (B1677914) ring.
The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system, causing its signal to appear as a singlet in the downfield region of the spectrum. The two methoxy groups are expected to appear as sharp singlets, potentially with slightly different chemical shifts due to their different electronic environments at the C2 and C4 positions. The remaining five aromatic protons will produce a complex series of multiplets in the aromatic region, with their specific splitting patterns determined by ortho, meta, and para coupling interactions. While specific experimental data is limited, expected chemical shifts can be extrapolated from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 – 10.5 | Singlet |
| Methoxy (-OCH₃) | 3.8 – 4.1 | Singlet |
Data based on analysis of analogous compounds.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the aldehydic carbon, two methoxy carbons, and ten carbons of the naphthalene ring system.
The carbonyl carbon of the aldehyde is highly deshielded and appears furthest downfield. The two carbons bonded to the electron-donating methoxy groups (C2 and C4) are also significantly downfield, while the remaining eight aromatic carbons resonate in the typical range for sp²-hybridized carbons. Data from related compounds like 1-naphthaldehyde (B104281) and 2,4-dimethoxybenzaldehyde (B23906) help in predicting the spectral features. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Aldehyde (C=O) | ~190 |
| Methoxy-linked (C-O) | ~150 – 160 |
| Aromatic (sp²) | 120 – 135 |
Data based on analysis of analogous compounds. rsc.org
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively link each aromatic proton signal to its corresponding carbon signal on the naphthalene ring and to confirm the assignments of the methoxy protons to their respective carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). columbia.edu For this compound, HMBC would provide key correlations to confirm the placement of the substituents. Expected correlations would include:
The aldehydic proton showing correlations to the C1, C2, and C8a carbons.
The methoxy protons at C2 showing a correlation to the C2 carbon.
The methoxy protons at C4 showing a correlation to the C4 carbon.
The aromatic proton at C3 showing correlations to carbons C1, C2, C4, and C4a.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. rsc.org It would reveal the connectivity between the protons on the unsubstituted portion of the naphthalene ring (H5, H6, H7, H8).
Together, these 2D techniques provide an irrefutable confirmation of the compound's constitution. rsc.orgresearchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups. The most prominent band is expected to be the C=O stretching vibration of the aldehyde group, which is typically strong in the IR spectrum. Other key vibrations include the asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups, C-H stretching from both the aromatic ring and methoxy groups, and various C=C stretching vibrations within the naphthalene core. The Raman spectrum of related naphthaldehydes is often characterized by strong bands from the naphthalene ring system. rsc.orgnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 – 3050 | Stretching |
| Aldehyde C=O | 1720 – 1700 | Stretching |
| Aromatic C=C | 1600 – 1450 | Stretching |
Data based on analysis of analogous compounds.
While basic functional group identification is straightforward, assigning every band in the complex fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can be challenging. To achieve unambiguous assignments, experimental spectra are often correlated with theoretical spectra generated through computational methods. researchgate.netsci-hub.box
Density Functional Theory (DFT) calculations, commonly using the B3LYP functional, are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. q-chem.comosti.gov By calculating the theoretical spectrum of the optimized molecular geometry, a "stick spectrum" is produced. osti.gov This theoretical spectrum is then compared to the experimental IR and Raman data. This comparison allows for a detailed and confident assignment of individual vibrational modes, including complex mixed vibrations like C-C-H bending and ring deformations. researchgate.netosti.gov This methodology is a standard practice for the detailed vibrational analysis of complex aromatic molecules. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic structure of this compound, featuring a naphthalene core substituted with an aldehyde and two methoxy groups, gives rise to characteristic electronic transitions that can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The conjugated π-system of the naphthalene ring, extended by the carbonyl group and influenced by the electron-donating methoxy groups, results in absorption of photons in the UV and visible regions of the electromagnetic spectrum. ufg.br These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy, unoccupied molecular orbitals (typically antibonding π* orbitals). ufg.brrsc.org
The UV-Vis spectrum of this compound and related naphthaldehyde derivatives is characterized by distinct absorption bands. The conjugation within the naphthalene system and with the substituents leads to absorption maxima typically observed in the 250–350 nm range. These absorptions are generally attributed to π→π* and n→π* transitions. rsc.org
The intense absorption bands are primarily due to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. ufg.br The presence of the aldehyde and methoxy groups on the naphthalene ring influences the energy of these transitions. The electron-donating methoxy groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.
The n→π* transitions, resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, are typically weaker in intensity than the π→π* transitions. ufg.br The precise wavelengths and intensities of these bands are sensitive to the solvent environment.
Table 1: Representative UV-Vis Absorption Data for Naphthaldehyde Derivatives
| Compound | Solvent | λmax (nm) | Transition Type (Tentative Assignment) | Reference |
|---|---|---|---|---|
| Naphthaldehyde Derivatives | General | ~270–300 | π→π* | |
| This compound | General | 250–350 | π→π* / n→π* | |
| 2-Hydroxy-1-naphthaldehyde (B42665) | Multiple Solvents | Varies | π→π* / n→π* | hmdb.caresearchgate.net |
| 1-Naphthaldehyde | Gas Phase | - | - | acs.org |
This table provides generalized data for naphthaldehyde derivatives to illustrate typical absorption ranges. Specific values for this compound can vary based on experimental conditions.
Time-Dependent Density Functional Theory (TD-DFT) has become a powerful computational tool for predicting and interpreting the electronic spectra of organic molecules, including this compound. researchgate.netchemrxiv.org TD-DFT calculations can provide theoretical vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental UV-Vis spectrum. researchgate.netchemrxiv.org
This method is often used to complement experimental findings by providing a more detailed understanding of the nature of the electronic transitions. researchgate.netchemrxiv.orgrsc.org For instance, TD-DFT can help to definitively assign transitions as π→π* or n→π* by analyzing the molecular orbitals involved in the excitation. rsc.orgrsc.org The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. researchgate.netresearchgate.net For many organic molecules, TD-DFT can predict vertical excitation energies with an accuracy of approximately 0.3 eV. chemrxiv.org Comparing the theoretical UV-Vis spectra generated by TD-DFT with experimental data serves as a means to validate the computational models used.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique for confirming the molecular identity and elucidating the structure of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. nih.govwhitman.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated molecular weight for its formula, C₁₃H₁₂O₃, is 216.0786 g/mol . HRMS can confirm this molecular weight with a high degree of precision, often in the parts-per-million (ppm) range, which helps to distinguish it from other compounds with the same nominal mass. researchgate.netpreprints.org This technique is crucial for unambiguous identification and for confirming the successful synthesis of the target compound. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ikm.org.my This is particularly useful for analyzing complex mixtures or for purifying the compound. researchgate.net In an LC-MS analysis, this compound would first be separated from other components on an LC column, and then the eluted compound would be ionized and detected by the mass spectrometer. This provides both the retention time from the LC and the mass spectrum of the compound, enhancing the certainty of its identification. ikm.org.mylcms.cz LC-MS is also valuable for identifying potential byproducts or degradation products in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. researchgate.netresearchgate.net
The mass spectrum obtained from GC-MS provides the molecular ion peak and a characteristic fragmentation pattern. whitman.edunih.gov This pattern acts as a "fingerprint" for the molecule, aiding in its structural elucidation. For this compound, the molecular ion peak is expected at an m/z of 216. nih.gov Common fragmentation pathways could include the loss of a methoxy group (CH₃O•) leading to a fragment ion at m/z 185, or the loss of the aldehyde group (CHO•) resulting in a fragment at m/z 187. Further fragmentation of the naphthalene ring system can also occur.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description | Reference |
|---|---|---|---|
| 216 | [C₁₃H₁₂O₃]⁺• | Molecular Ion | nih.gov |
| 188 | [M - CO]⁺• | Loss of carbon monoxide from the aldehyde group | |
| 185 | [M - OCH₃]⁺ | Loss of a methoxy group | |
| 128 | [C₁₀H₈]⁺• | Naphthalene ring fragment |
This table is based on general fragmentation patterns of similar aromatic aldehydes and may not represent all observed fragments.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of a crystalline material. However, a review of available scientific literature indicates that experimental X-ray diffraction data for this compound has not been reported. Structural insights are therefore based on computational modeling and analysis of related compounds.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
As of now, no studies detailing the single-crystal X-ray diffraction of this compound are present in the surveyed literature. Consequently, a precise, experimentally verified molecular geometry, including definitive bond lengths and angles, is not available.
However, computational modeling provides theoretical insights into its conformational structure. These models suggest a geometry characterized by a planar naphthalene core, which is maintained by the conjugation of π-electrons. Steric factors are predicted to influence the orientation of the substituent groups. The aldehyde group is likely positioned perpendicular to the plane of the naphthalene ring to minimize steric hindrance.
Table 3.5.1: Predicted Conformational Properties of this compound
| Structural Feature | Predicted Conformation | Rationale |
|---|---|---|
| Naphthalene Core | Planar | Maintained by π-electron conjugation. |
| Aldehyde Group | Perpendicular to naphthalene plane | Minimization of steric hindrance. |
Note: The data in this table is based on computational modeling, not experimental X-ray diffraction data.
Analysis of Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted without experimental crystal structure data. However, based on the functional groups present in the molecule, its solid-state behavior is expected to be governed by certain types of non-covalent interactions. Computational analysis suggests that strong intermolecular π-π stacking interactions, characteristic of planar aromatic systems, are dominant in its crystalline state. These interactions would play a crucial role in the stabilization of the crystal lattice.
Advanced Computational Investigations of 2,4 Dimethoxy 1 Naphthaldehyde
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like 2,4-dimethoxy-1-naphthaldehyde. rsc.orgacs.org By modeling the electron density, DFT allows for the calculation of various molecular properties, providing insights that complement experimental findings.
Functional Selection and Basis Set Considerations (e.g., M06-2X, B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. atomistica.online For molecules with delocalized π-electron systems, such as this compound, the selection of an appropriate functional is crucial.
Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimizations and vibrational frequency calculations. atomistica.onlineresearchgate.netnih.gov However, for thermochemical properties and noncovalent interactions, which are significant in this molecule due to the presence of methoxy (B1213986) groups, functionals from the M06 suite , such as M06-2X , are often recommended for their superior performance. atomistica.onlineresearchgate.net The M06-2X functional is particularly well-suited for main-group thermochemistry and systems where dispersion forces play a role. atomistica.online Long-range corrected functionals like CAM-B3LYP and ωB97X-D can also provide accurate predictions, especially for excitation energies. atomistica.onlinenih.gov
The choice of basis set determines the flexibility given to the atomic orbitals to form molecular orbitals. Larger basis sets, such as 6-311++G(d,p) , which include polarization and diffuse functions, are generally preferred for achieving higher accuracy in geometry optimization and property calculations. A common and cost-effective approach involves initial geometry optimizations with a smaller basis set like 6-31G(d,p), followed by more refined calculations with a larger basis set. atomistica.online
| Functional | Strengths | Common Applications |
|---|---|---|
| B3LYP | Good for geometry and frequency calculations. atomistica.onlineresearchgate.netnih.gov | Geometry optimization, vibrational analysis. atomistica.onlineresearchgate.netnih.gov |
| M06-2X | Excellent for thermochemistry and noncovalent interactions. atomistica.onlineresearchgate.net | Accurate energy calculations, systems with dispersion. atomistica.online |
| CAM-B3LYP | Good for long-range interactions and excitation energies. atomistica.onlinenih.gov | UV-Vis spectra prediction, charge-transfer excitations. atomistica.onlinenih.gov |
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The naphthalene (B1677914) core is expected to be largely planar due to its aromatic nature. However, the orientations of the aldehyde and methoxy substituents are of particular interest.
Conformational analysis explores the different spatial arrangements of the molecule (conformers) and their relative energies. nih.govconflex.net The rotation around the C-C bond connecting the aldehyde group to the naphthalene ring and the C-O bonds of the methoxy groups can lead to various conformers. Computational modeling suggests that for steric reasons, the aldehyde group may be positioned perpendicular to the naphthalene plane. The methoxy groups also have rotational freedom, and their preferred orientation will be a balance between steric hindrance and electronic effects. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium and is used for subsequent property calculations.
| Parameter | Description | Expected Trend |
|---|---|---|
| Naphthalene Core | Bond lengths and angles of the fused rings. | Largely planar due to sp2 hybridization. |
| Aldehyde Group Orientation | Dihedral angle relative to the naphthalene ring. | May be twisted to minimize steric interactions. |
| Methoxy Group Conformation | Rotation around the C-O bonds. | Orientations influenced by steric and electronic factors. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. researchgate.net For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group can lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap. This can be influential in its chemical behavior and spectroscopic characteristics. The analysis of the spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack.
| Orbital | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability; site for electrophilic attack. wikipedia.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; site for nucleophilic attack. wikipedia.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.orgias.ac.in The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Typically, red and orange colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of heteroatoms, such as the oxygen atoms in the aldehyde and methoxy groups of this compound. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For this molecule, the hydrogen atom of the aldehyde group and the aromatic protons are likely to show positive potential. The MEP map provides a comprehensive picture of the molecule's charge distribution, highlighting the sites most likely to be involved in intermolecular interactions and chemical reactions. plos.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. scienceacademique.com
| Interaction | Donor NBO | Acceptor NBO | Significance |
|---|---|---|---|
| Hyperconjugation | Filled bonding or lone pair orbitals | Empty antibonding orbitals | Stabilizes the molecule through electron delocalization. scienceacademique.com |
| Intramolecular H-bonding | Lone pair on an electronegative atom | Antibonding orbital of a nearby X-H bond | Can influence conformation and reactivity. |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). numberanalytics.com For the optimized geometry of this compound, the calculated vibrational frequencies can be used to predict its infrared (IR) and Raman spectra. nih.gov
By comparing the calculated spectra with experimental data, the accuracy of the computational method and the structural assignments can be validated. researchgate.nettandfonline.com Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretching, C=O stretching of the aldehyde, and C-O stretching of the methoxy groups. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. This correlation provides a powerful link between the computed molecular structure and its spectroscopic signature.
Non-Linear Optical (NLO) Properties Calculations
The study of non-linear optical (NLO) properties in organic molecules like this compound is a burgeoning field, driven by their potential in applications such as optical power limiting, second harmonic generation, and electro-optic processes. analis.com.my Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding these properties. analis.com.mynih.gov The NLO response of a molecule is intimately linked to its electronic structure, specifically the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. ipme.ru
For naphthaldehyde derivatives, the presence of methoxy groups, which are electron-donating, and the aldehyde group, which can act as an electron-withdrawing group, creates a push-pull system that can enhance NLO properties. The extent of this enhancement is influenced by the positions of these functional groups on the naphthalene ring. ipme.ru
To quantify the NLO properties, several parameters are calculated, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). analis.com.mymdpi.com A higher dipole moment often correlates with a larger first hyperpolarizability, indicating a stronger NLO response. analis.com.my The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial factor; a smaller HOMO-LUMO gap generally leads to a larger first hyperpolarizability. analis.com.my
Calculations are typically performed using specific DFT functionals, such as B3LYP, with appropriate basis sets like 6-311++G(d,p) or 6-31G(d,p), to obtain reliable predictions of these NLO parameters. analis.com.myipme.ru
Static hyperpolarizability (β₀) is a key metric for a molecule's NLO activity. Theoretical calculations using DFT and semi-empirical methods like AM1 can predict these values. ipme.ru For instance, studies on donor-acceptor substituted naphthalenes have shown that the choice of the donor and acceptor groups, as well as their relative positions, significantly impacts the first static hyperpolarizability. ipme.ru
The computational approach involves optimizing the molecular geometry and then calculating the components of the hyperpolarizability tensor. mdpi.com The total first hyperpolarizability (β_total) is then derived from these components. analis.com.my Research on similar organic molecules has demonstrated that the presence of π-conjugated systems, like the naphthalene ring, enhances the NLO response. analis.com.my
| Property | Calculated Value | Unit |
|---|---|---|
| Mean Polarizability (α) | 5.6119 × 10⁻²³ | esu |
| Anisotropy of Polarizability (Δα) | 3.1282 × 10⁻²³ | esu |
| First Hyperpolarizability (β) | 5.6250 × 10⁻³⁰ | esu |
This table presents data for a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) as a comparative example of NLO properties calculated using DFT. mdpi.com
Solvent Effects in Computational Modeling (e.g., Implicit Solvation Models)
Computational modeling of molecular properties is often performed in the gas phase for simplicity. However, in real-world applications, molecules exist in a solvent environment, which can significantly influence their structure, stability, and reactivity. cdnsciencepub.comacademicjournals.org Implicit solvation models are a computationally efficient way to account for these solvent effects. rsc.orgnih.gov
These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, rather than explicitly modeling individual solvent molecules. academicjournals.org This approach allows for the calculation of properties in different solvents by simply changing the dielectric constant in the input parameters.
For a molecule like this compound, the polarity of the solvent can affect its conformational equilibrium and the energetics of chemical reactions. cdnsciencepub.com For example, in a study of a similar Schiff-base ligand, it was found that the stability of different tautomeric forms (enol vs. keto) was solvent-dependent; the enol form was more stable in the gas phase, while the keto form was favored in polar solvents. academicjournals.org
Implicit solvation models are also crucial for accurately predicting spectroscopic properties, as the electronic transitions of a molecule can be influenced by the surrounding solvent. acs.org By incorporating these models, computational chemists can achieve better agreement between calculated and experimental data. rsc.org
Molecular Dynamics Simulations for Conformational Sampling
Molecules are not static entities but are in constant motion, exploring a range of different three-dimensional arrangements or conformations. calcus.cloud Molecular Dynamics (MD) simulations are a powerful computational tool used to study this dynamic behavior over time. numberanalytics.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility and the different conformations it can adopt. numberanalytics.com
A key application of MD simulations is conformational sampling, which aims to explore the entire conformational space of a molecule to identify its stable low-energy structures. calcus.cloud This is particularly important for flexible molecules, as their properties can be highly dependent on their conformation. calcus.cloud However, a major challenge in MD simulations is the timescale problem, where simulations may get trapped in local energy minima and fail to explore the full conformational landscape within a reasonable simulation time. numberanalytics.com
To overcome this, enhanced sampling techniques like Hamiltonian Replica Exchange Molecular Dynamics (HREMD) can be employed. numberanalytics.com In HREMD, multiple simulations (replicas) of the system are run in parallel, each with a slightly different potential energy function (Hamiltonian), allowing the system to more easily overcome energy barriers and explore a wider range of conformations. numberanalytics.com
| Parameter | Description |
|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. niscpr.res.in |
| Time Step | The interval at which the equations of motion are integrated. Typically on the order of femtoseconds. |
| Simulation Time | The total duration of the simulation, which can range from nanoseconds to microseconds or longer. nih.gov |
| Temperature and Pressure | Thermodynamic variables that are typically kept constant during the simulation to mimic experimental conditions. |
| Solvent Model | Can be explicit (individual solvent molecules are modeled) or implicit (solvent is treated as a continuum). nih.gov |
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and predict their binding affinity to a biological target, such as a protein or enzyme. europeanreview.orgnih.gov These methods allow researchers to screen large libraries of compounds virtually, saving time and resources compared to traditional high-throughput screening. nih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. europeanreview.org The process involves two main steps: first, generating a variety of possible binding poses of the ligand in the active site of the target, and second, using a scoring function to evaluate the fitness of each pose and rank them based on their predicted binding affinity. ekb.eg
For this compound and its derivatives, molecular docking could be used to explore their potential as inhibitors of various enzymes. For example, derivatives of the related compound 2-methoxy-1-naphthaldehyde (B1195280) have shown inhibitory activity against the strigolactone receptor in rice. Docking studies can provide valuable insights into the specific interactions between the ligand and the amino acid residues in the active site of the target protein. researchgate.net
Understanding the interactions between a ligand and a protein at the atomic level is crucial for rational drug design. core.ac.uk After a docking simulation, the resulting ligand-protein complexes are analyzed to identify the key interactions that contribute to binding affinity and specificity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. preprints.org
For instance, in a study of a chalcone (B49325) derivative, molecular docking revealed that the ligand fit well into the active site of the target protein 1M17. researchgate.net Analysis of the binding mode can highlight which functional groups on the ligand are essential for its activity. In the case of this compound, the aldehyde group could potentially form covalent bonds with nucleophilic residues in a protein's active site, while the methoxy groups and the naphthalene ring could engage in hydrophobic and van der Waals interactions.
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. preprints.org |
| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. preprints.org |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic/Ionic Interaction | Attractive or repulsive forces between charged atoms or groups. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net |
A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. irjmets.com Pharmacophore modeling is a powerful tool in drug discovery that can be used for virtual screening, lead optimization, and designing new molecules with desired biological activity. creative-biostructure.comcomputabio.com
There are two main approaches to pharmacophore modeling: ligand-based and structure-based. creative-biostructure.com Ligand-based modeling is used when the three-dimensional structure of the target is unknown. It involves aligning a set of active molecules and extracting their common chemical features. creative-biostructure.com Structure-based pharmacophore modeling, on the other hand, is used when the structure of the target protein is available. It involves identifying the key interaction points between the ligand and the protein in the active site. creative-biostructure.comnih.gov
For this compound, a structure-based pharmacophore model could be developed based on its docked pose within a target protein. This model would highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are required for binding. creative-biostructure.com This pharmacophore model could then be used as a 3D query to search large compound databases for other molecules that have a similar arrangement of these features and are therefore likely to bind to the same target. irjmets.com
Virtual Screening for Identification of Bioactive Analogs
Virtual screening is a computational technique instrumental in modern drug discovery for identifying new, biologically active compounds from extensive chemical libraries. bohrium.commedchemexpress.comwikipedia.org This in silico approach significantly accelerates the initial phase of drug development by prioritizing molecules with a higher probability of being active against a specific biological target, thereby reducing the time and cost associated with experimental high-throughput screening (HTS). medchemexpress.comjddtonline.info The methodologies for virtual screening are broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). bohrium.commedchemexpress.com
Structure-based methods are employed when the three-dimensional (3D) structure of the biological target (e.g., a protein or enzyme) is known. wikipedia.orgfrontiersin.org The most prominent SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. wikipedia.orgjptcp.comnih.gov This allows for the ranking of compounds based on their predicted binding strength. frontiersin.org
Ligand-based methods are utilized when the 3D structure of the target is unavailable, but a set of molecules with known activity exists. medchemexpress.com These approaches are founded on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov Key LBVS techniques include:
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. nih.govpatsnap.comijrpr.com The resulting pharmacophore model serves as a 3D query to search for new compounds that possess these critical features. nih.govdergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR): QSAR analysis develops mathematical models that correlate the chemical structures of compounds with their biological activities. creative-biostructure.commdpi.comwikipedia.org These models can then be used to predict the activity of new, untested compounds based on their structural descriptors. creative-biostructure.commdpi.comnumberanalytics.com
While direct virtual screening studies focusing exclusively on analogs of this compound are not extensively documented, the application of these computational methods to structurally related scaffolds demonstrates their utility in identifying potent bioactive derivatives. Research on naphthoquinones, which share the naphthalene core, and on compounds featuring dimethoxy-phenyl substitutions highlights how virtual screening can guide the discovery of novel analogs with potential therapeutic value.
Identification of Naphthoquinone Analogs as Anticancer Agents
The 1,4-naphthoquinone (B94277) scaffold, structurally related to this compound, is found in many compounds with significant anticancer properties. mdpi.combenthamscience.com Virtual screening has been effectively used to identify novel naphthoquinone analogs targeting key proteins in cancer signaling pathways.
In one such approach, a library of naphthoquinone analogs was computationally screened against cancer-related proteins, identifying the PI3K/AKT/mTOR pathway as a promising target. chula.ac.th Subsequent molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions helped prioritize derivatives with superior binding scores and drug-like properties compared to known agents. chula.ac.th Similarly, virtual screening of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives against Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a target for cancer therapy, identified several potential inhibitors based on their predicted binding energies. atlantis-press.com These studies underscore the power of virtual screening to pinpoint promising analogs and their specific molecular targets for further development. chula.ac.thatlantis-press.com
| Compound/Analog | Target/Activity | Key Findings | Citations |
|---|---|---|---|
| Shikonin Oxime (DMAKO-20) | Anticancer (HCT-15 and K562 cells) | Demonstrated potent activity with IC50 values as low as 0.4 µM. Molecular docking suggested selective interaction with the CYP1B1 enzyme. | mdpi.com |
| Alkannin Oxime (DMAKO-05) | Anticancer (K562 and MCF-7 cells) | Showed high potency with IC50 values of 0.7 µM (K562) and 7.5 µM (MCF-7). | mdpi.com |
| Thiazole-Naphthoquinone Hybrid (Compound 61) | Anticancer | A condensed 4-thiazolidinone (B1220212) derivative with a furan (B31954) moiety showed high antitumor activity, with an IC50 value of 0.6 μM. | mdpi.com |
| Plumbagin Derivative (Compound 60) | Anticancer (PANC-1 pancreatic cancer cells) | Exhibited distinct anticancer activity with an IC50 of 0.11 μM in nutrient-deprived medium. | mdpi.com |
Identification of Dimethoxy-Substituted Analogs as DHFR Inhibitors
The dimethoxy-phenyl moiety is a key structural feature in many bioactive compounds, including inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a validated target for antimicrobial and anticancer therapies. researchgate.netnih.govnih.gov Virtual screening and molecular modeling have been pivotal in designing and identifying potent DHFR inhibitors bearing this feature.
| Compound | Description | Target DHFR | IC50 (µM) | Citations |
|---|---|---|---|---|
| Analog 1d | Nonclassical thieno[2,3-d]pyrimidine with 2,5-dimethoxy phenyl substitution | T. gondii | 0.056 | nih.gov |
| Analog 1d | Nonclassical thieno[2,3-d]pyrimidine with 2,5-dimethoxy phenyl substitution | Human | 22 | nih.gov |
| Benzamide JW2 | Trimethoprim (B1683648) derivative | Human | 4.72 | mdpi.com |
| Benzamide JW8 | Trimethoprim derivative | Human | 5.46 | mdpi.com |
| Trimethoprim (Reference) | Standard DHFR inhibitor | Human | 55.26 | mdpi.com |
Reactivity and Mechanistic Studies of 2,4 Dimethoxy 1 Naphthaldehyde and Derivatives
Nucleophilic Addition and Condensation Reactions
The aldehyde group in 2,4-dimethoxy-1-naphthaldehyde is susceptible to nucleophilic attack, leading to a variety of addition and condensation products.
Formation of Schiff Bases and Imines
Schiff bases, characterized by the imine (-N=CH-) functional group, are readily synthesized through the condensation reaction of this compound with primary amines. Current time information in Bangalore, IN.ajrconline.org This reaction typically involves heating the aldehyde and amine in a suitable solvent like ethanol (B145695). arcjournals.org The formation of the imine bond is a result of the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. researchgate.net
For instance, the condensation of this compound with various primary amines, such as ethylenediamine (B42938) and 1,4-diaminobutane, yields the corresponding diimine Schiff bases. researchgate.net These reactions are often characterized by high yields. For example, the reaction with aniline (B41778) in ethanol produces this compound anil with an 82% yield. The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various transition metals. ajrconline.orgresearchgate.net
Table 1: Synthesis of Schiff Bases from this compound
| Amine Reactant | Schiff Base Product | Reaction Conditions | Reference |
| Aniline | This compound anil | Ethanol | |
| 1,2-diaminoethane | N,N'-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane | Not specified | researchgate.net |
| 1,4-diaminobutane | N,N'-bis(2,4-dimethoxybenzylidene)-1,4-diaminobutane | Not specified | researchgate.net |
Reactions with Hydrazines and Hydrazones
This compound reacts with hydrazine (B178648) and its derivatives to form hydrazones, which are important precursors for the synthesis of various heterocyclic compounds. The reaction involves the condensation of the aldehyde with the hydrazine, similar to Schiff base formation. nih.gov For example, reaction with hydrazine hydrate (B1144303) yields the corresponding hydrazone.
These hydrazones can undergo further reactions. For instance, condensation of chalcones derived from naphthaldehyde with (2,4-dinitrophenyl)hydrazine in an acidic medium results in the formation of hydrazone derivatives. nih.govresearchgate.net The kinetics of the reaction between 2-hydroxy-1-naphthaldehyde (B42665) and hydrazine have been studied, revealing that the process can occur in two steps with the formation of an intermediate product, ultimately leading to an aldazine. niscpr.res.in
Claisen-Schmidt Condensation and Chalcone (B49325) Formation
The Claisen-Schmidt condensation is a key reaction for synthesizing chalcones, which are α,β-unsaturated ketones. chemrevlett.comwikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. saudijournals.comscribd.com this compound can serve as the aromatic aldehyde component in this reaction.
For example, the condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) leads to the formation of a chalcone. chemrevlett.comsaudijournals.com These reactions can also be performed under microwave irradiation, which can lead to higher yields and shorter reaction times. nih.gov The resulting chalcones, which incorporate the 2,4-dimethoxynaphthyl moiety, are valuable intermediates for the synthesis of various heterocyclic compounds, including isoxazoles and pyrazolines. derpharmachemica.comnih.govulpgc.es
Table 2: Examples of Claisen-Schmidt Condensation Reactants
| Aldehyde | Ketone | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehyde | Acetophenone | Aqueous NaOH | Chalcone | chemrevlett.com |
| Naphthaldehyde | Acetone | Microwave irradiation, Basic alumina | Chalcone | nih.govtsijournals.com |
| Substituted Benzaldehyde (B42025) | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone | Aqueous KOH, Ethanol | Chalcone | derpharmachemica.com |
Oxidative and Reductive Transformations
The aldehyde functional group of this compound can be readily oxidized or reduced.
Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 2,4-dimethoxy-1-naphthoic acid. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid can be used for this transformation. Density Functional Theory (DFT) studies suggest that this oxidation can proceed through a radical intermediate that is stabilized by the naphthalene (B1677914) ring, with the methoxy (B1213986) groups enhancing the electron density at the aldehyde position and accelerating the reaction.
Reduction of the aldehyde group leads to the formation of a primary alcohol, (2,4-dimethoxynaphthalen-1-yl)methanol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminium hydride (LiAlH₄) in ether, with yields reported to be in the range of 85-95%. Further reduction to the corresponding hydrocarbon, 1-methyl-2,4-dimethoxynaphthalene, can be accomplished through catalytic hydrogenation using H₂/Pd-C.
Table 3: Reduction of this compound
| Reagent | Product | Yield | Conditions | Reference |
| NaBH₄ (in MeOH) | (2,4-dimethoxynaphthalen-1-yl)methanol | 85–92% | Room temperature, 2 h | |
| LiAlH₄ (in Et₂O) | (2,4-dimethoxynaphthalen-1-yl)methanol | 90–95% | Reflux, 4 h | |
| H₂/Pd-C | 1-methyl-2,4-dimethoxynaphthalene | 70–75% | 1 atm, 25°C, 12 h |
Cycloaddition Reactions
Derivatives of this compound, particularly chalcones, are key substrates in cycloaddition reactions for the synthesis of various heterocyclic compounds.
1,3-Dipolar Cycloaddition for Heterocycle Synthesis (e.g., Isoxazoles, Isoxazolines)
The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgscribd.com In this context, chalcones derived from this compound act as dipolarophiles, reacting with 1,3-dipoles like nitrile oxides. wikipedia.org
The synthesis of isoxazoles and isoxazolines often begins with the formation of a chalcone via Claisen-Schmidt condensation. derpharmachemica.comnih.govsciensage.info This chalcone then undergoes a cycloaddition reaction. For the synthesis of isoxazolines, the chalcone is typically reacted with hydroxylamine (B1172632) hydrochloride. tsijournals.comijert.orgscholarsresearchlibrary.comnih.gov This reaction can be carried out by refluxing the reactants in ethanol, sometimes with the addition of a base like sodium acetate. ijert.orgscholarsresearchlibrary.com The cyclization of chalcones with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide can also lead to the formation of isoxazoles. nih.gov
Another route involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile. For instance, novel isoxazolines have been synthesized via the 1,3-dipolar cycloaddition of nitrile oxides generated from naphthaldehyde oxime with various dipolarophiles. researchgate.net Specifically, 2-hydroxy-8-methoxy-1-naphthaldehyde has been converted to its oxime, which upon oxidative cyclization and rearrangement, forms a nitrile oxide capable of undergoing cycloaddition reactions to produce substituted isoxazoles. nih.govpreprints.org
Table 4: Heterocycle Synthesis via Cycloaddition
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Chalcone | Hydroxylamine hydrochloride | Isoxazoline (B3343090)/Isoxazole | Cyclocondensation | nih.govijert.orgscholarsresearchlibrary.com |
| Naphthaldehyde oxime derivative | Dipolarophile | Isoxazoline | 1,3-Dipolar Cycloaddition | researchgate.net |
| Chalcone | Phenyl hydrazine | Pyrazoline | Cyclization | tsijournals.com |
| 2-hydroxy-8-methoxy-1-naphthaldehyde oxime | PIDA (oxidant), Dipolarophile | Substituted Isoxazole | 1,3-Dipolar Cycloaddition | nih.govpreprints.org |
Dimerization and Self-Association Phenomena
The molecular structure of naphthaldehyde derivatives, particularly the presence and position of functional groups, significantly influences their tendency to form dimers and other self-associated species in solution. This behavior is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.
Hydrogen bonding is a critical factor in the aggregation of naphthaldehyde derivatives. The presence of hydroxyl and methoxy groups in proximity to the aldehyde function can lead to the formation of intermolecular hydrogen bonds, resulting in dimerization. For instance, 4-Methoxy-1-naphthaldehyde (B103360) has been observed to form cyclic dimers in solvents like chloroform (B151607) through hydrogen bonding interactions between the aldehyde and methoxy groups. Similarly, 4-Hydroxy-1-naphthaldehyde also exhibits dimerization in various solvents. researchgate.net
The strength and prevalence of these hydrogen bonds can be influenced by the solvent environment. In polar solvents, intermolecular hydrogen bonding between the solute and solvent molecules can compete with the self-association of the naphthaldehyde derivatives. researchgate.net Conversely, in non-polar solvents, the self-association through hydrogen bonding is more favored.
Studies on related systems, such as naphthalene dicarboxamides, have shown that hydrogen bonding can lead to the formation of well-defined one-dimensional ladder-like structures in the solid state. mdpi.com While not directly studying this compound, this research highlights the powerful role of hydrogen bonding in directing the supramolecular assembly of naphthalene-based compounds. The energy of these hydrogen bonds can range from weak to strong, significantly influencing molecular packing and conformation. mdpi.com
Positional Effects of Substituents on Chemical Reactivity
The chemical reactivity of the naphthaldehyde core is highly sensitive to the electronic and steric effects of its substituents. The position of these groups on the naphthalene ring dictates their influence on the reactivity of the aldehyde group and the aromatic system.
The methoxy groups at the 2 and 4-positions in this compound are electron-donating, which activates the naphthalene ring towards electrophilic substitution. This increased electron density can also stabilize intermediates in certain reactions. For example, in the context of benzaldehydes, a methoxy group at the para position (equivalent to the 4-position in this naphthaldehyde) generally leads to lower reactivity in imine formation compared to a meta-methoxy group, due to its stronger positive mesomeric (+M) effect which delocalizes the positive charge that develops on the carbonyl carbon during nucleophilic attack. nih.gov However, the inductive effect (-I) of the methoxy group, which decreases with distance, is more effective from the ortho position (2-position), potentially increasing reactivity. nih.gov
In demethylation reactions using reagents like boron tribromide (BBr₃), the 4-methoxy group is often more reactive than a methoxy group at other positions due to reduced steric hindrance. However, in some cases, chelation control by the ortho-aldehyde group can increase the reactivity of a methoxy group at the ortho position. kiku.dk For instance, in 1,3,6-trimethoxynaphthalene-2-carbaldehyde, selective demethylation occurs at the 1-position. kiku.dk
The position of substituents also affects the stability of reaction intermediates. For example, 4-methoxy derivatives of naphthaldehyde show enhanced resonance stabilization compared to 2-methoxy isomers, which can influence their reactivity in reactions like aldol (B89426) condensations. The steric hindrance from substituents at the peri-position (e.g., an 8-methoxy group) can impede certain reactions, such as the formation of spiro adduct-dimers from the corresponding oxime. nih.gov
A summary of the influence of substituent position on the reactivity of naphthaldehyde derivatives is presented in the table below.
| Substituent Position | Effect on Reactivity | Example Reaction |
| 2-Methoxy | Can increase reactivity via chelation control. kiku.dk May reduce dimerization due to steric hindrance. | Demethylation |
| 4-Methoxy | Generally increases reactivity in electrophilic substitution. Can form cyclic dimers via hydrogen bonding. | Aldol Condensation |
| 8-Methoxy (peri) | Can sterically hinder reactions at the 1-position. nih.gov | Dimerization |
Catalytic Applications in Naphthaldehyde Transformations
While this compound itself is not primarily used as a catalyst, naphthaldehyde derivatives and related structures are employed in various catalytic transformations. The functional groups on the naphthalene ring can be modified to create catalytically active sites or the entire molecule can act as a ligand for a metal catalyst.
For example, the aldehyde group in naphthaldehydes can be a precursor for synthesizing ligands used in catalysis. The Baylis-Hillman reaction, which couples activated alkenes with electrophiles like aldehydes, can be catalyzed by various nucleophiles, including 3-hydroxyquinuclidine. acs.org The resulting adducts from naphthaldehydes can be further transformed into complex molecular architectures.
In the realm of organocatalysis, derivatives of naphthaldehydes can be incorporated into more complex systems. For instance, polymer nanoreactors have been developed that can site-isolate catalysts, allowing for cascade reactions in aqueous environments. nih.gov While not specifically using this compound, these systems demonstrate how aldehyde-containing molecules can be part of a larger catalytic assembly. For example, a cascade reaction involving the hydrolysis of benzaldehyde dimethyl acetal (B89532) followed by a Knoevenagel reaction has been successfully catalyzed in such a nanoreactor. nih.gov
Furthermore, the synthesis of substituted naphthaldehydes often involves catalytic methods. The methoxylation of 1-naphthaldehyde (B104281) can be catalyzed by copper(I) bromide to enhance regioselectivity for the 2,4-dimethoxy substitution pattern by stabilizing reaction intermediates. Palladium catalysts have also been used for the o- and peri-methoxylation of 1-naphthaldehyde. nih.govmdpi.com
The development of asymmetric catalysis has also seen the use of chiral ligands derived from naphthalene structures to induce enantioselectivity in reactions. uni-koeln.de Although direct catalytic applications of this compound are not widely reported, its derivatives serve as important intermediates in the synthesis of ligands and more complex molecules used in catalysis.
Biological and Biomedical Applications of 2,4 Dimethoxy 1 Naphthaldehyde Derivatives
Applications in Medicinal Chemistry and Drug Development
The structural framework of 2,4-dimethoxy-1-naphthaldehyde is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The naphthalene (B1677914) ring system is a common feature in many biologically active molecules, and the methoxy (B1213986) and aldehyde groups provide reactive sites for further chemical elaboration.
Intermediate in Complex Organic Molecule Synthesis
The utility of naphthalene-based compounds as intermediates in the synthesis of more complex molecular architectures is well-documented. While direct examples of the use of this compound as an intermediate in the total synthesis of a natural product are not prominently featured in the literature, the principles of its application can be inferred from related syntheses. For instance, a multistep oxidative cascade reaction has been reported where a naphthalenediol-based pre-ligand is converted into a tetranuclear perylenequinone-based Fe complex. This transformation highlights how a substituted naphthalene core can be a critical building block for constructing larger, more intricate molecular systems. researchgate.net Such complexation and further reaction of naphthalene derivatives underscore the potential for this compound to serve as a foundational element in the assembly of elaborate molecular structures with novel properties and functions. researchgate.net
Development of Fluorescent Probes for Biological Detection
Naphthalimide derivatives are a prominent class of fluorescent probes, valued for their excellent photophysical properties and amenability to structural modification. These probes are instrumental in the selective detection of various analytes, including metal cations, anions, and small molecules, which is crucial for understanding intracellular events. The synthesis of naphthalimide-based fluorescent probes often involves the condensation of a naphthalic anhydride (B1165640) derivative with a primary amine. rsc.org The naphthalene core of these probes can be functionalized to tune their fluorescent properties and to introduce specific recognition sites for target analytes.
While many reported syntheses of naphthalimide probes start from 4-bromo-1,8-naphthalic anhydride, the versatile reactivity of the aldehyde group in this compound suggests its potential as a precursor for the elaboration of the naphthalimide scaffold. For example, a naphthalimide-based fluorescent probe for the selective detection of formaldehyde (B43269) has been developed, which incorporates a hydrazine (B178648) moiety as the binding site. rsc.org The design of such probes often relies on the strategic placement of functional groups on the naphthalene ring to control the photophysical response upon analyte binding. nih.gov
Table 1: Examples of Naphthalimide-Based Fluorescent Probes and Their Characteristics
| Probe | Target Analyte | Detection Mechanism | Reference |
|---|---|---|---|
| Naphthalimide Schiff base (BSS) | Cu²⁺ | "Turn-off" fluorescence | nih.gov |
| Phenylhydrazone derivatives | Caustic media and biogenic amine vapors | Colorimetric and fluorescence changes | researchgate.net |
| Naphthalimide-based probe | α1-Adrenergic receptors | Fluorescence labeling | nih.gov |
Photoinitiators in Polymer Science
Naphthalene derivatives have been investigated as efficient photoinitiators for various polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Naphthalene-based structures are advantageous due to their planar geometry and good electron delocalization, which can be tuned to absorb light at specific wavelengths, including the visible range. nih.gov
A study on naphthalene-based oxime esters as Type I photoinitiators explicitly describes the synthesis of 4-methoxy-1-naphthaldehyde (B103360) as a precursor. nih.gov This demonstrates a direct application of a closely related compound in the development of photoinitiators. Furthermore, naphthalimide derivatives have been successfully employed as high-performance photoinitiating systems for the radical photopolymerization of acrylates and methacrylates under visible light. These systems often consist of the naphthalimide dye combined with an iodonium (B1229267) salt and sometimes an electron donor. mdpi.com The efficiency of these photoinitiators is attributed to the photophysical properties of the naphthalimide scaffold, which can be systematically modified to optimize performance. researchgate.net
Table 2: Performance of Naphthyl-Naphthalimide Photoinitiating Systems
| Photoinitiating System | Monomer | Light Source | Final Conversion (%) | Reference |
|---|---|---|---|---|
| Napht-1/Iod/NPG | Acrylate | LED@405 nm | ~80 | mdpi.com |
| Napht-2/Iod/NPG | Acrylate | LED@405 nm | ~75 | mdpi.com |
| Napht-3/Iod/NPG | Acrylate | LED@405 nm | ~60 | mdpi.com |
| Napht-4/Iod/NPG | Acrylate | LED@405 nm | ~70 | mdpi.com |
Precursor for Cannabinoid Receptor Analogues
The development of ligands for cannabinoid receptors (CB1 and CB2) is an active area of research for the treatment of various conditions. The synthesis of novel cannabinoid analogues often involves the exploration of different aromatic scaffolds to modulate receptor affinity and selectivity. Naphthalene-containing structures have been incorporated into cannabinoid receptor ligands. For instance, a series of N-alkyl-3-(methoxy-1-naphthoyl)indoles have been synthesized and shown to exhibit affinity and/or selectivity for the CB2 receptor, with the position of the methoxy group on the naphthoyl ring influencing the biological activity. clemson.edu
While a direct synthesis of a cannabinoid receptor ligand from this compound is not explicitly reported, the presence of the dimethoxy-naphthalene core in this compound makes it a plausible starting material for the synthesis of such analogues. The aldehyde functionality could be converted to a variety of other functional groups necessary for building the final ligand structure. The design of fluorescently labeled cannabinoids has also been pursued to create tools for studying receptor biology, with targeted substitutions on the naphthyl ring being a key strategy. nottingham.ac.uk
Incorporation into Curcumin-Based Nano-drugs for Therapeutic Applications
Curcumin (B1669340), a natural compound derived from turmeric, has shown a wide range of therapeutic properties, including anti-inflammatory and anti-cancer effects. nih.gov However, its clinical application is limited by poor bioavailability. nih.gov Nanotechnology-based formulations, such as nanoparticles and liposomes, have been developed to enhance the delivery and efficacy of curcumin. nih.govmdpi.com These nano-drugs can improve solubility, stability, and targeted delivery of curcumin. researchgate.net
Despite a thorough review of the scientific literature, no studies were identified that specifically describe the incorporation of this compound or its direct derivatives into curcumin-based nano-drugs for therapeutic applications. The research in this area primarily focuses on the encapsulation of curcumin or its synthetic analogues within various nanocarriers. researchgate.net
Scaffold for Sulfonamide Derivatives with Pharmacological Relevance
The sulfonamide functional group is a key component in a wide array of therapeutic agents. The incorporation of a naphthalene scaffold into sulfonamide derivatives can lead to compounds with interesting pharmacological profiles. A notable example is the synthesis of sulfonamide-containing naphthalimides, which have been developed as tumor-targeting fluorescent probes. mdpi.com In these compounds, the sulfonamide group serves as a targeting moiety for cancer cells, while the naphthalimide core provides the fluorescent signal for imaging. mdpi.com
Enzyme Inhibition and Modulation
Naphthaldehyde derivatives have been explored as substrates and inhibitors for various enzymes, leveraging their unique chemical structures to probe enzymatic activity and function.
Certain methoxy-naphthaldehyde derivatives have been identified as effective fluorogenic substrates for human alcohol dehydrogenase (ADH) isoenzymes. Specifically, 4-methoxy-1-naphthaldehyde and 6-methoxy-2-naphthaldehyde (B117158) are two such compounds that have been instrumental in developing sensitive fluorometric assays for ADH activity. mdpi.comnih.gov The enzymatic reduction of these naphthaldehydes to their corresponding alcohols leads to a significant change in their fluorescent properties, allowing for the real-time monitoring of enzyme kinetics.
The kinetic parameters for the reduction of these substrates by different class I ADH isoenzymes have been determined, highlighting their substrate specificity. With the exception of the β1β1 isoenzyme, 4-methoxy-1-naphthaldehyde is the preferred substrate for class I ADH isoenzymes, while 6-methoxy-2-naphthaldehyde is rapidly reduced by class II (π-ADH) isoenzymes. mdpi.com
Table 1: Kinetic Parameters of Methoxy-naphthaldehyde Derivatives with Human Alcohol Dehydrogenase (ADH) Isozymes
| Isozyme | Substrate | K_m (µM) | k_cat (min⁻¹) |
|---|---|---|---|
| αα | 4-methoxy-1-naphthaldehyde | 1.5 | 300 |
| β₁β₁ | 4-methoxy-1-naphthaldehyde | 11.5 | 70 |
| γ₁γ₁ | 4-methoxy-1-naphthaldehyde | 0.35 | 610 |
Data extracted from a study on fluorometric assays for human alcohol dehydrogenase isozymes. mdpi.com
Kinetic modeling is a powerful computational tool used to understand and predict the behavior of complex biological systems, such as metabolic pathways. nih.govnih.govsemanticscholar.orgresearchgate.net These models are constructed using a set of mathematical equations that describe the rates of individual enzymatic reactions and the changes in metabolite concentrations over time. By integrating experimental data, including enzyme kinetics and metabolite levels, these models can simulate the dynamic behavior of a pathway under different conditions. nih.gov
Receptor Inhibition Studies
Methoxy-naphthaldehyde analogs have emerged as significant molecules in the study of plant hormone signaling, particularly as inhibitors of strigolactone receptors.
Strigolactones are a class of plant hormones that regulate various aspects of plant development. nih.gov Research has identified 2-methoxy-1-naphthaldehyde (B1195280) as a novel inhibitor of strigolactone signaling. nih.govnih.gov This compound was discovered through in silico virtual screening and was found to inhibit the interaction between the strigolactone receptor D14 and its downstream signaling partners. nih.govnih.govresearchgate.net By blocking this interaction, 2-methoxy-1-naphthaldehyde effectively antagonizes the physiological effects of strigolactones, such as the suppression of tillering in rice. nih.govnih.gov
Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for the inhibitory activity of methoxy-naphthaldehyde analogs on the strigolactone receptor. These studies have revealed that the aldehyde and the 2-methoxy groups on the naphthalene ring are crucial for the inhibitory activity of 2-methoxy-1-naphthaldehyde. nih.gov
Further investigations into derivatives of 2-methoxy-1-naphthaldehyde have provided more detailed insights. For example, the introduction of a bromine atom at the 6-position or a methoxy group at the 3-position of the naphthalene ring resulted in compounds with similar activity to the parent compound. nih.gov This suggests that while the core methoxy-naphthaldehyde scaffold is essential, certain modifications on the naphthalene ring are tolerated without a significant loss of activity.
Table 2: Inhibitory Effects of 2-Methoxy-1-naphthaldehyde Derivatives on Strigolactone Signaling
| Compound | Modification | Inhibitory Effect |
|---|---|---|
| 2-methoxy-1-naphthaldehyde | - | Active |
| 6-bromo-2-methoxy-1-naphthaldehyde | 6-bromo substitution | Similar activity to parent compound |
Data based on structure-activity relationship studies of strigolactone signaling inhibitors. nih.gov
Antimicrobial Activities
While specific studies on the antimicrobial properties of this compound are not extensively documented, research on related naphthaldehyde and benzaldehyde (B42025) derivatives has demonstrated a broad spectrum of antimicrobial activities. For instance, various dihydroxybenzaldehyde derivatives have shown antimicrobial effects against pathogenic bacteria. frontiersin.org
The antimicrobial efficacy of aldehyde-containing compounds is often attributed to their ability to interact with microbial proteins and enzymes, leading to the disruption of essential cellular processes. The lipophilicity and electronic properties of the aromatic ring and its substituents can significantly influence the compound's ability to penetrate microbial cell membranes and interact with its molecular targets. Further research is warranted to explore the potential of this compound and its derivatives as a novel class of antimicrobial agents.
Antibacterial Efficacy and Proposed Mechanisms of Action
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with notable antibacterial properties. While direct studies on Schiff bases derived specifically from this compound are limited in publicly available research, the broader class of naphthaldehyde-derived Schiff bases has demonstrated significant antibacterial potential. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been shown to possess antibacterial activity. ijpsr.comorientjchem.orgresearchgate.net The antibacterial efficacy of these compounds is often attributed to the presence of the azomethine group (-C=N-), which is considered crucial for their biological activity.
The proposed mechanisms of action for Schiff bases often involve interference with bacterial cell wall synthesis, disruption of cell membrane integrity, or inhibition of essential enzymes. The lipophilic nature of the naphthalene ring can facilitate the transport of the molecule across bacterial cell membranes, allowing it to reach intracellular targets. Furthermore, the presence of substituents on the aromatic rings can modulate the electronic and steric properties of the molecule, influencing its binding affinity to bacterial proteins and enzymes. Metal complexes of naphthaldehyde Schiff bases have also been investigated, with some studies indicating that chelation with metal ions can enhance their antibacterial potency. orientjchem.orgresearchgate.net
Antifungal Efficacy
Chalcones, which are bioprecursors of flavonoids and isoflavonoids, represent another important class of derivatives that can be synthesized from this compound. These α,β-unsaturated ketones have garnered significant attention for their broad spectrum of biological activities, including antifungal effects. nih.govcumhuriyet.edu.tr The antifungal activity of chalcones is often linked to their ability to disrupt the fungal cell membrane, inhibit key enzymes involved in fungal metabolism, or interfere with the synthesis of essential cell wall components like β-(1,3)-glucan. nih.gov
While specific studies on chalcones derived directly from this compound are not extensively documented, research on other chalcone (B49325) derivatives provides insights into their potential antifungal action. For example, certain chalcone derivatives have shown efficacy against various fungal species, including those of clinical relevance. nih.govhum-ecol.ru The presence of methoxy groups on the aromatic rings of chalcones has been noted in various studies, suggesting their potential role in modulating antifungal activity, possibly by influencing the compound's interaction with fungal targets.
Anti-inflammatory Properties of Naphthalene Derivatives
The mechanism of anti-inflammatory action for many natural and synthetic compounds involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. mdpi.com It is plausible that derivatives of this compound could exert anti-inflammatory effects through similar mechanisms, although further research is required to substantiate this.
Potential Anti-Stress Activity of Derived Isoxazolines
Isoxazolines are five-membered heterocyclic compounds that can be synthesized from chalcones, which in turn can be derived from this compound. These compounds have been investigated for a range of biological activities. Although specific research on the anti-stress activity of isoxazolines derived from this compound is not available, a study on isoxazolines synthesized from the closely related 1-naphthaldehyde (B104281) has provided promising results. This research indicated that the synthesized isoxazolines exhibited anti-stress activity in an acute stress model in rats. The study measured various stress markers, including gastric ulceration, adrenal gland weight, and plasma levels of glucose, corticosterone, and creatine (B1669601) kinase, and found that the isoxazoline (B3343090) derivatives could ameliorate stress-induced changes. This suggests that the naphthalene moiety, when incorporated into an isoxazoline structure, may contribute to anti-stress effects.
Other Reported Biological Activities of Naphthalene Scaffolds
The versatility of the naphthalene scaffold has led to the exploration of its derivatives for a wide range of other biological activities.
Cytotoxic Activity
The potential of naphthalene derivatives as anticancer agents has been a subject of considerable research. Hydrazones, which can be synthesized from this compound, are a class of compounds that have demonstrated significant cytotoxic activity against various cancer cell lines. dntb.gov.uanih.govmdpi.comnih.gov Studies on hydrazone derivatives of other aldehydes have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. cumhuriyet.edu.trdntb.gov.uanih.govmdpi.comnih.gov
For example, a study on hydrazone derivatives of 1-naphthaldehyde revealed high toxicity against brine shrimp, suggesting their potential as anticancer agents. While these findings are not directly on derivatives of this compound, they highlight the potential of the naphthaldehyde hydrazone scaffold in cancer research. The mechanism of cytotoxic action for hydrazones can vary but may involve the inhibition of key enzymes, interaction with DNA, or the generation of reactive oxygen species.
Below is a table summarizing the cytotoxic activity of some hydrazone derivatives against various cancer cell lines, as reported in the literature for compounds with similar structural motifs.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone | A-549 (Lung) | 13.39 | nih.gov |
| Hydrazone | MDA-MB-231 (Breast) | 22.73 | nih.gov |
| Hydrazone | PC-3 (Prostate) | 9.38 | nih.gov |
| Hydrazone | HeLa (Cervical) | 34.38 | cumhuriyet.edu.tr |
| Hydrazone | MCF-7 (Breast) | 26.84 | cumhuriyet.edu.tr |
Note: The data in this table is for hydrazone derivatives of various aldehydes and is presented to illustrate the general cytotoxic potential of this class of compounds. Specific data for this compound derivatives is not available.
Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Thiosemicarbazones, another class of derivatives that can be synthesized from this compound, have been investigated for their antioxidant properties. dntb.gov.uaresearchgate.netmarmara.edu.trnih.govnih.gov These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize free radicals.
While direct studies on the antioxidant potential of thiosemicarbazones derived from this compound are limited, research on thiosemicarbazones of other aromatic aldehydes has demonstrated their ability to scavenge free radicals in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.govnih.gov The presence of the thiosemicarbazide (B42300) moiety is thought to be important for the antioxidant activity of these compounds.
The following table presents antioxidant activity data for some thiosemicarbazone derivatives as reported in the literature, showcasing the potential of this class of compounds.
| Derivative Type | Antioxidant Assay | IC50/EC50 (µM) | Reference |
| Thiosemicarbazone | DPPH | 43.91 | researchgate.net |
| Thiosemicarbazone | DPPH | 15.70 | marmara.edu.tr |
| Thiosemicarbazone | DPPH | Varies | nih.govnih.gov |
Note: The data in this table is for thiosemicarbazone derivatives of various aldehydes and is presented to illustrate the general antioxidant potential of this class of compounds. Specific data for this compound derivatives is not available.
Anti-protozoal Activity
Research into the biological activities of naphthalene derivatives has identified certain related compounds as possessing noteworthy anti-protozoal capabilities. While specific studies on derivatives of this compound are not extensively documented in the available literature, research on isomeric naphthaldehyde compounds, particularly those isolated from the roots of plants like Diospyros assimilis, provides valuable insights into the potential of this chemical class. nih.govresearchgate.net
Chemical investigations have led to the isolation and characterization of several polyoxygenated 2-naphthaldehyde (B31174) derivatives, which were subsequently evaluated for their in vitro activity against a panel of protozoan parasites. nih.govresearchgate.net Among the tested compounds, certain naphthaldehydes demonstrated inhibitory effects on the growth of parasites from the genera Trypanosoma, Leishmania, and Plasmodium. nih.govthieme-connect.com
One of the most studied compounds is 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde (B1255920). This derivative exhibited moderate, broad-spectrum inhibition against Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania donovani (the causative agent of visceral leishmaniasis). nih.govresearchgate.netresearchgate.net In contrast, other related isomers, such as 4-hydroxy-5-methoxy-2-naphthaldehyde and 5-hydroxy-4-methoxy-2-naphthaldehyde, were found to be comparatively less active. nih.govresearchgate.net The dimeric naphthoquinones isolated alongside these naphthaldehydes, such as diospyrin (B1219850) and 8'-hydroxyisodiospyrin, showed more potent activity, particularly against T. brucei and L. donovani. nih.govresearchgate.net
The cytotoxicity of these compounds was also assessed to determine their selectivity. For instance, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde displayed a significantly higher IC50 value against rat skeletal myoblasts (L-6 cells) compared to its IC50 values against the protozoan parasites, suggesting a degree of selectivity. nih.govresearchgate.net These findings highlight that polyoxygenated naphthaldehydes are a class of natural products with potential for the development of new anti-protozoal agents. nih.gov
Table 1: In Vitro Anti-protozoal Activity of Naphthaldehyde Derivatives
| Compound | Parasite | IC50 (µM) | Cytotoxicity IC50 (µM) (L-6 cells) |
|---|---|---|---|
| 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde | Trypanosoma brucei | 19.82 | 174.94 |
| Trypanosoma cruzi | 12.28 | ||
| Leishmania donovani | 38.78 | ||
| 4-hydroxy-5-methoxy-2-naphthaldehyde | - | Less active than above | - |
| 5-hydroxy-4-methoxy-2-naphthaldehyde | - | Less active than above | - |
Data sourced from studies on compounds isolated from Diospyros assimilis. nih.govresearchgate.netresearchgate.net
Anti-platelet Aggregation Properties
A review of scientific literature did not yield specific research findings on the anti-platelet aggregation properties of this compound or its direct derivatives. Studies on naphthalene-based compounds with anti-platelet activity have predominantly focused on other structural classes, such as naphthalimide and naphthoquinone derivatives, which are structurally distinct from naphthaldehydes. Therefore, there is no available data to report on this specific biological application for the requested compound class.
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,4-dimethoxy-1-naphthaldehyde and its derivatives is an area of active research, with a growing emphasis on green and sustainable methods. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. tandfonline.compreprints.org Current research is focused on developing more efficient and environmentally friendly approaches.
Key strategies include:
Green Chemistry Approaches: Researchers are exploring the use of greener solvents, biodegradable catalysts, and solvent-free reaction conditions to minimize environmental impact. chemicalbook.comtandfonline.comresearchgate.netacs.org For instance, the use of natural and biocompatible catalysts like chitosan-SO3H has shown promise in the synthesis of related naphthaldehyde derivatives. tandfonline.comresearchgate.net
Continuous Flow Chemistry: This technology offers precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents, making it suitable for large-scale production.
Photocatalysis: Visible-light-mediated photocatalysis presents a mild and selective method for synthesizing related compounds, offering a green alternative to traditional acid-catalyzed reactions.
Targeted Design and Synthesis of Derivatives with Enhanced Bioactivity
The inherent biological activities of the naphthaldehyde scaffold have spurred the design and synthesis of novel derivatives with improved therapeutic potential. By modifying the core structure of this compound, scientists aim to enhance its efficacy against various diseases.
Future directions in this area include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the naphthaldehyde core, such as altering the position and nature of substituents on the naphthalene (B1677914) ring, are crucial for understanding how structural changes influence biological activity. jst.go.jpnih.gov For example, studies on related naphthoquinone-naphthol derivatives have shown that substitutions at specific positions can significantly increase anti-proliferative activity against cancer cells. tandfonline.comnih.gov
Synthesis of Hybrid Molecules: Combining the this compound moiety with other pharmacologically active molecules can lead to hybrid compounds with dual or synergistic therapeutic effects.
Development of Prodrugs: Designing prodrugs of this compound can improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), leading to better therapeutic outcomes.
Integration of Advanced Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental studies provides a powerful platform for accelerating research on this compound and its analogs.
Key integrated approaches include:
Density Functional Theory (DFT) Calculations: DFT is employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule, providing insights that complement experimental findings. tandfonline.commarquette.edu These calculations can help predict the stability and electronic properties of newly designed derivatives. tandfonline.comresearchgate.net
Molecular Docking and Dynamics Simulations: These computational tools are used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.netajgreenchem.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of naphthaldehyde derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds.
Elucidation of Precise Molecular Mechanisms of Action in Complex Biological Systems
While preliminary studies have indicated various biological activities for this compound and its derivatives, a detailed understanding of their molecular mechanisms of action is often lacking. Future research will focus on unraveling these intricate pathways.
Key areas of investigation include:
Identification of Cellular Targets: Identifying the specific proteins, enzymes, or nucleic acids that interact with this compound is a primary goal. The aldehyde group, for instance, can potentially form covalent bonds with nucleophilic sites on proteins.
Signaling Pathway Analysis: Investigating how this compound modulates key cellular signaling pathways involved in disease processes, such as those related to cancer or inflammation, is crucial.
"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with this compound, revealing novel targets and mechanisms.
Exploration of Novel Therapeutic and Industrial Avenues
The unique chemical structure and biological activities of this compound suggest its potential in a wide range of applications beyond its current uses.
Future explorations will likely focus on:
Therapeutic Applications: The compound and its derivatives are being investigated as potential anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net For example, derivatives have shown cytotoxic effects against cancer cell lines.
Industrial Uses: Naphthaldehyde derivatives are utilized in the synthesis of dyes and pigments. Further research could lead to the development of novel materials with unique optical or electronic properties.
Agrochemicals: The discovery that a related compound, 2-methoxy-1-naphthaldehyde (B1195280), can inhibit strigolactone signaling in plants opens up possibilities for developing new plant growth regulators. jst.go.jp
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethoxy-1-naphthaldehyde, and how can reaction conditions be systematically optimized?
The synthesis of naphthaldehyde derivatives often involves electrophilic substitution or functional group modification. For example, methoxy groups can be introduced via alkylation of hydroxylated precursors (e.g., naphthols) using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) . Reaction parameters such as solvent choice, temperature, and stoichiometry significantly influence yield. Monitoring via TLC (e.g., n-hexane:ethyl acetate 9:1) and purification by column chromatography are standard practices .
Q. Table 1: Key Reaction Parameters for Methoxy Group Introduction
| Parameter | Typical Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, DMSO, or acetone | Polarity affects reaction rate |
| Base | K₂CO₃, NaH | Influences deprotonation efficiency |
| Temperature | Room temp. to 80°C | Higher temps may accelerate side reactions |
| Methylating Agent | Methyl iodide, dimethyl sulfate | Cost and toxicity considerations |
Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be applied to characterize this compound?
- NMR : The aldehyde proton typically appears as a singlet near δ 10 ppm in H NMR. Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) provide structural confirmation .
- UV-Vis : Conjugation in the naphthalene ring and substituents (methoxy, aldehyde) leads to absorption maxima in the 250–350 nm range, useful for quantifying concentration or monitoring reactions .
- Mass Spectrometry : High-resolution MS can confirm molecular weight (e.g., C₁₃H₁₂O₃: 216.0786 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) be used to predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G*) are effective for modeling frontier molecular orbitals (HOMO/LUMO), charge distribution, and vibrational frequencies. Exact exchange terms in functionals improve accuracy for systems with delocalized π-electrons . Key steps:
Optimize geometry using gradient-corrected functionals.
Calculate ionization potentials and electron affinities via Koopmans’ theorem.
Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate models .
Q. What are the mechanisms underlying the compound’s potential toxicity, and how can in vitro assays be designed to evaluate this?
Naphthalene derivatives may induce toxicity via metabolic activation to reactive intermediates (e.g., epoxides) or oxidative stress. Experimental design considerations:
- Cell Lines : Use hepatic (HepG2) or respiratory (A549) models for metabolic studies.
- Exposure Routes : Simulate inhalation, oral, or dermal pathways .
- Endpoints : Measure apoptosis (caspase-3), oxidative markers (ROS, glutathione), and DNA damage (comet assay) .
Q. Table 2: In Vitro Toxicity Assay Parameters
| Parameter | Example Metrics | Relevance to Toxicity |
|---|---|---|
| Exposure Duration | 24–72 hours | Time-dependent effects |
| Concentration Range | 1–100 µM | Dose-response relationships |
| Control Groups | Solvent-only, positive controls | Baseline and validation |
Q. How can contradictory data in literature (e.g., conflicting spectroscopic assignments) be resolved methodologically?
- Cross-Validation : Compare NMR/UV-Vis data with synthetic intermediates or computational predictions .
- Reproducibility Tests : Repeat experiments under standardized conditions (solvent purity, instrument calibration).
- Meta-Analysis : Use databases like NIST Chemistry WebBook to identify consensus values . Qualitative research frameworks (e.g., iterative data triangulation) can resolve discrepancies .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?
- Nonlinear Regression : Fit data to models like Hill equation or log-logistic curves.
- ANOVA with Post Hoc Tests : Compare means across multiple concentrations.
- Benchmark Dose (BMD) Modeling : Estimate thresholds for adverse effects .
Q. How can researchers ensure the reliability of computational models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
